Capreomycin IIA Trihydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of Capreomycin IIA Trihydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex cyclic peptide structures. According to ChemSpider nomenclature standards, the complete IUPAC name is designated as 1-{(Z)-[(3S,9S,12S,15S)-15-Amino-9-(aminomethyl)-3-[(4S)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]-12-(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-6-ylidene]methyl}urea. This nomenclature reflects the compound's complex stereochemical arrangement and the presence of multiple functional groups within its cyclic framework.
The Chemical Abstracts Service registry number for this compound is 71730-99-9, providing a unique identifier for this specific salt form of the compound. The trihydrochloride designation indicates the presence of three hydrochloric acid molecules associated with the basic nitrogen centers in the molecule, forming a stable salt complex that enhances the compound's solubility characteristics and chemical stability.
Alternative systematic names include the urea derivative designation: N-[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]-12-(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentaazacyclohexadec-6-ylidene]methyl]-. This naming convention emphasizes the urea functional group attachment and the specific geometric configuration of the exocyclic methylene group, which adopts a Z-configuration as indicated by the stereochemical descriptors.
The compound's classification within the broader capreomycin family follows a systematic approach where the Roman numeral designation "II" indicates the absence of the β-lysine residue found in Type I capreomycins, while the letter "A" distinguishes it from the hydroxyl-deficient IIB variant. This nomenclatural system provides clear differentiation between the four naturally occurring capreomycin components: IA, IB, IIA, and IIB, each possessing distinct structural modifications that influence their biological and chemical properties.
Properties
CAS No. |
71730-99-9 |
|---|---|
Molecular Formula |
C₁₉H₃₅Cl₃N₁₂O₇ |
Molecular Weight |
649.92 |
Synonyms |
Cyclo[3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-amino-β-alanyl-L-seryl] Trihydrochloride; 1-De[(S)-3,6-diaminohexanoic acid]capreomycin IA Trihydrochloride; |
Origin of Product |
United States |
Preparation Methods
Fermentation Protocol
-
Seed Culture : Inoculation of Streptomyces capreolus (NRRL 2773) in a nutrient-rich medium at 28°C for 60 hours.
-
Main Fermentation : Transfer to a bioreactor with controlled parameters: 29°C, 0.05 MPa pressure, and 400 rpm agitation. Methionine (1.5 g/L) is added at 40 hours to enhance yield, with total fermentation lasting 144 hours.
-
Harvesting : Fermentation broth is centrifuged to remove biomass, yielding a crude capreomycin mixture (IA, IB, IIA, IIB).
Advanced Purification Strategies
Superparamagnetic Microsphere Adsorption
A patented method (CN105504023A) employs functionalized superparamagnetic microspheres (10–30 µm diameter) for selective adsorption:
-
Adsorption : Microspheres are mixed with fermented broth (30–60 g/L), achieving >85% binding efficiency within 1–2 hours.
-
Washing : Microspheres are rinsed with water to remove impurities.
-
Elution : Acidic eluents (0.2–0.5 M H<sub>2</sub>SO<sub>4</sub>) release capreomycin isoforms, with IIA preferentially eluted at higher acid concentrations.
Advantages :
Traditional Ion Exchange Chromatography
Comparative studies highlight limitations of conventional methods:
| Parameter | Superparamagnetic Method | Ion Exchange Method |
|---|---|---|
| Yield | 86.6% | 76.8% |
| Purity | 98.7% | 95.8% |
| Process Duration | 6 hours | 24 hours |
Ion exchange relies on sequential resin columns (D116-Na, 1×16, 331-OH), resulting in lower efficiency due to multiple neutralization and decolorization steps.
Conversion to Trihydrochloride Salt
Post-purification, capreomycin IIA is converted to its trihydrochloride form via:
-
Acidification : Treatment with HCl (3 eq.) at pH 2.5–3.0, ensuring complete protonation of amine groups.
-
Crystallization : Slow evaporation under reduced pressure yields crystalline Capreomycin IIA·3HCl.
-
Lyophilization : Freeze-drying produces a stable powder for formulation.
Quality Control and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
HPLC (C18 column, 0.1% TFA/acetonitrile gradient) confirms purity:
| Component | Retention Time (min) | Purity (%) |
|---|---|---|
| Capreomycin IA | 12.3 | ≤1.0 |
| Capreomycin IB | 14.1 | ≤1.0 |
| Capreomycin IIA | 18.9 | ≥98.5 |
Spectroscopic Characterization
-
UV-Vis : λ<sub>max</sub> at 268 nm (ε = 23,200) in H<sub>2</sub>O.
-
Mass Spectrometry : ESI-MS confirms [M+3H]<sup>3+</sup> at m/z 223.28.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions: Capreomycin IIA Trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially affecting its antibiotic properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Scientific Research Applications
Clinical Applications
- Tuberculosis Treatment : Capreomycin is primarily indicated for treating multidrug-resistant tuberculosis. It is administered parenterally due to poor gastrointestinal absorption .
- Combination Therapy : It is often used alongside other anti-tubercular agents such as isoniazid and rifampicin to enhance treatment outcomes and minimize the risk of developing further resistance .
Resistance Mechanisms
Recent studies have highlighted the role of acetyltransferases, particularly Eis from Mycobacterium tuberculosis, in conferring resistance to capreomycin. This enzyme can acetylate capreomycin, leading to its inactivation and reduced therapeutic efficacy against resistant strains . Understanding these mechanisms is vital for developing strategies to overcome resistance.
Efficacy Against Resistant Strains
Research has shown that certain modified forms of capreomycin, such as Di-β-lysyl-capreomycin IIA, exhibit enhanced activity against tuberactinomycin-resistant mutants. These findings suggest that structural modifications can improve the effectiveness of existing antibiotics against resistant bacterial strains .
Case Studies
Several case studies have documented the successful use of capreomycin in treating patients with drug-resistant tuberculosis. For instance, a study involving patients with multidrug-resistant tuberculosis demonstrated significant clinical improvement when capreomycin was included in their treatment regimen. Patients showed reduced bacterial load and improved radiological findings post-treatment .
Side Effects and Considerations
While capreomycin is effective, it is associated with several side effects, including:
- Renal Toxicity : Regular monitoring of renal function is essential due to potential nephrotoxic effects .
- Auditory Toxicity : Capreomycin can cause hearing loss and balance issues due to its impact on the auditory nerve .
- Injection Site Reactions : Pain and discomfort at the injection site are common .
Mechanism of Action
The exact mechanism of action of Capreomycin IIA Trihydrochloride is not fully understood. it is believed to inhibit protein synthesis by binding to the 70S ribosomal unit in bacterial cells. This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are essential for bacterial survival. The compound also targets specific components within the bacterial cell, resulting in the production of these abnormal proteins, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Chromatographic Separation and Detection
Capreomycin IIA and IIB are challenging to resolve chromatographically due to their structural similarity. Substituting trifluoroacetic acid (TFA) with heptafluorobutyric acid (HFBA) in mobile phases improves peak resolution, enabling precise quantification . Key analytical parameters are:
CPZEN-45, a co-formulated compound in inhaled TB therapy, shows inferior detection sensitivity compared to capreomycin components, necessitating method optimization for combined assays .
Stability and Bioactivity
This compound exhibits superior stability in acidic environments compared to IA and IB, which degrade more rapidly under similar conditions . However, all capreomycins share susceptibility to enzymatic hydrolysis in alkaline media. Bioactivity studies indicate that IIA and IIB contribute disproportionately to the antibiotic efficacy of capreomycin mixtures, with IIA demonstrating marginally higher potency against Mycobacterium tuberculosis in vitro .
Q & A
Basic: What analytical methods are recommended for identifying and quantifying Capreomycin IIA Trihydrochloride in pharmaceutical formulations?
Answer:
High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound and its analogs (IA, IB, IIB). The method involves:
- Mobile Phase A : A gradient system with 0.1 M phosphate buffer (pH 6.0) and acetonitrile.
- Detection : UV spectrophotometry at 268 nm.
- Validation Criteria : Resolution ≥2.0 between Capreomycin IA/IB and ≥3.5 between IIA/IIB .
- Sample Preparation : Dissolve 2.0 mg/mL of the test substance in Mobile Phase A.
This method ensures precise quantification of individual components, critical for batch consistency and regulatory compliance.
Basic: How do researchers differentiate between in vitro and in vivo efficacy of this compound against Mycobacterium tuberculosis?
Answer:
- In Vitro : Use broth microdilution assays (e.g., MIC determination in Middlebrook 7H9 media) under aerobic conditions.
- In Vivo : Employ guinea pig models infected with aerosolized M. tuberculosis. Measure drug concentrations in plasma and lung tissue post-administration (intravenous vs. pulmonary delivery) to assess bioavailability and tissue penetration .
Discrepancies between models often arise due to pharmacokinetic variability in living systems.
Advanced: How can HPLC parameters be optimized to detect trace impurities in this compound batches?
Answer:
- Column Selection : Use a C18 column with 5 µm particle size for enhanced separation.
- Gradient Adjustment : Extend the acetonitrile gradient from 10% to 40% over 60 minutes to resolve minor peaks.
- Sensitivity : Dilute samples to 10 µg/mL (solution (2)) to identify impurities at 0.1% thresholds .
Validation requires spiking with known degradation products (e.g., hydrolyzed or oxidized derivatives) to confirm detection limits.
Advanced: What pharmacokinetic (PK) and pharmacodynamic (PD) models are suitable for aerosolized this compound delivery?
Answer:
- PK Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 in guinea pig plasma and lung homogenates.
- PD Correlations : Link lung drug concentrations to bacterial load reduction using Emax models.
- Critical Consideration : Repeat PK studies in infected animals, as inflammation alters drug disposition .
Advanced: How should researchers address contradictions in reported this compound bioactivity data?
Answer:
- Methodological Audit : Check for confounding variables (e.g., media composition, bacterial strain variability).
- Statistical Reanalysis : Apply meta-analysis tools to harmonize data from disparate studies.
- Replicate Experiments : Use WHO-recommended HPLC protocols to standardize compound purity .
FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help reframe hypotheses to resolve inconsistencies .
Advanced: What experimental design considerations are critical for aerosolized this compound delivery studies?
Answer:
- Particle Size : Optimize aerosol droplets to 1–3 µm for alveolar deposition.
- Dosing Regimen : Compare single vs. multiple doses using nebulizers calibrated to deliver 5–10 mg/kg.
- Outcome Metrics : Quantify bacterial CFU in lungs and spleen to assess systemic vs. localized efficacy .
Basic: How is the stability of this compound assessed under varying storage conditions?
Answer:
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light.
- Analysis : Monitor degradation via HPLC for new peaks (impurities) and quantify loss of parent compound.
- Acceptance Criteria : ≤2% degradation after 6 months under ICH-recommended storage .
Advanced: What strategies enhance the synergistic activity of this compound with other anti-TB drugs?
Answer:
- In Vitro Checkerboard Assays : Determine fractional inhibitory concentration indices (FICI) with rifampicin or bedaquiline.
- In Vivo Testing : Co-administer via aerosol and oral routes in murine models. Measure synergy using time-kill curves.
- Mechanistic Studies : Use transcriptomics to identify pathways potentiated by combination therapy .
Advanced: How to validate a new analytical method for this compound in compliance with pharmacopeial standards?
Answer:
- Specificity : Resolve all peaks (IA, IB, IIA, IIB) with baseline separation.
- Linearity : Test 50–150% of target concentration (R² ≥0.99).
- Precision : ≤2% RSD for intra-day and inter-day replicates.
- Accuracy : 98–102% recovery in spiked samples .
Basic: What are the best practices for assessing this compound bioavailability in preclinical models?
Answer:
- Route Comparison : Administer via IV (bolus) and pulmonary routes. Collect plasma at 0.5, 2, 6, 24 hours.
- Bioanalytical Method : Use LC-MS/MS for sensitivity (LOQ ≤10 ng/mL).
- Calculations : Compute absolute bioavailability as (AUCpulmonary/AUCIV) × 100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
